3-Genistein-8-C-glucoside
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Overview
Description
3-Genistein-8-C-glucoside: is a naturally occurring isoflavone glycoside found in various plants, particularly in legumes such as soybeans. It is a derivative of genistein, an isoflavone known for its significant biological activities. The compound is characterized by the attachment of a glucose molecule to the genistein structure via a C-glycosidic bond at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Genistein-8-C-glucoside can be achieved through enzymatic glycosylation. This involves the use of glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to genistein. For instance, the glycosyltransferase from Bacillus licheniformis has been used to synthesize this compound .
Industrial Production Methods: Industrial production of this compound can be carried out using engineered microbial systems. Saccharomyces cerevisiae, a type of yeast, has been genetically modified to produce genistein and its glycosides, including this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Genistein-8-C-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced into the genistein structure through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted genistein derivatives
Scientific Research Applications
3-Genistein-8-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of ovarian cancer. .
Mechanism of Action
The mechanism of action of 3-Genistein-8-C-glucoside involves several molecular targets and pathways:
Protein-Tyrosine Kinase Inhibition: The compound inhibits protein-tyrosine kinase, which plays a crucial role in cell signaling and cancer progression.
Topoisomerase-II Inhibition: It also inhibits topoisomerase-II, an enzyme involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis.
Antioxidant Activity: The compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Genistein: The parent compound, known for its anticancer and antioxidant properties.
Daidzein: Another isoflavone with similar biological activities.
Genistin: The 7-O-glucoside of genistein, also found in soybeans
Uniqueness: 3-Genistein-8-C-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. The C-glycosidic bond at the 8th position provides distinct pharmacokinetic properties compared to other glycosides like genistin .
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWJJOYYZFELEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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